tert-Butyl 5-oxo-5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate
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Overview
Description
tert-Butyl 5-oxo-5H-spiro[furo[3,4-b]pyridine-7,4’-piperidine]-1’-carboxylate: is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-oxo-5H-spiro[furo[3,4-b]pyridine-7,4’-piperidine]-1’-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of a suitable precursor under controlled conditions to form the spirocyclic core. The reaction conditions often involve the use of strong bases or acids, and the process may require heating or the use of a catalyst to facilitate the cyclization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-oxo-5H-spiro[furo[3,4-b]pyridine-7,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and sometimes the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
tert-Butyl 5-oxo-5H-spiro[furo[3,4-b]pyridine-7,4’-piperidine]-1’-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmacologically active compounds, potentially exhibiting anti-inflammatory, anti-cancer, or antimicrobial properties.
Biological Studies: Researchers use this compound to study its effects on biological systems, including its interactions with enzymes and receptors.
Chemical Biology: It is employed in the design and development of chemical probes to investigate biological pathways and molecular mechanisms.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl 5-oxo-5H-spiro[furo[3,4-b]pyridine-7,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 5-oxo-5H-spiro[furo[3,4-b]pyridine-7,4’-piperidine]-1’-carboxylate: shares structural similarities with other spirocyclic compounds, such as spirooxindoles and spirotetrahydroquinolines.
Spirooxindoles: Known for their biological activities, including anti-cancer and anti-inflammatory properties.
Spirotetrahydroquinolines: Exhibiting a range of pharmacological effects, including antimicrobial and neuroprotective activities.
Uniqueness
The uniqueness of tert-Butyl 5-oxo-5H-spiro[furo[3,4-b]pyridine-7,4’-piperidine]-1’-carboxylate lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with molecular targets, making it a valuable compound in medicinal chemistry and other scientific research fields .
Properties
Molecular Formula |
C16H20N2O4 |
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Molecular Weight |
304.34 g/mol |
IUPAC Name |
tert-butyl 5-oxospiro[furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C16H20N2O4/c1-15(2,3)22-14(20)18-9-6-16(7-10-18)12-11(13(19)21-16)5-4-8-17-12/h4-5,8H,6-7,9-10H2,1-3H3 |
InChI Key |
ZSQXALQNQWCCOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC=N3)C(=O)O2 |
Origin of Product |
United States |
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